6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
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Overview
Description
6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound with the molecular formula C₁₂H₁₂N₄O₃ and a molecular weight of 260.25 g/mol . This compound is notable for its unique structure, which includes both amino and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to DNA gyrase, inhibiting its ATPase activity and thereby affecting DNA replication . This interaction is similar to that observed with quinolone antibiotics, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one: Similar structure but lacks the nitro group, affecting its reactivity and applications.
6-amino-3-nitroquinazolin-4(3H)-one: Similar functional groups but different core structure, leading to different chemical properties and uses.
Uniqueness
6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its combination of amino and nitro groups within a pyridoquinazolinone framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
6-amino-3-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H12N4O3/c13-9-2-1-5-15-11(9)14-10-6-7(16(18)19)3-4-8(10)12(15)17/h3-4,6,9H,1-2,5,13H2 |
InChI Key |
DKOGAINWUCPMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C1)N |
Origin of Product |
United States |
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